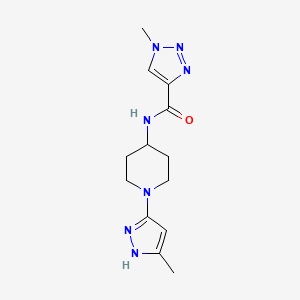

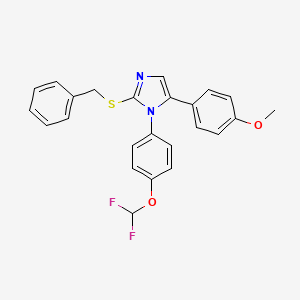

1-(5-氯-2-甲氧基苯基)-3-((5-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been synthesized and evaluated for antiproliferative activity against various cancer cell lines, indicating the relevance of such compounds in cancer research .

Synthesis Analysis

The synthesis of related diaryl urea derivatives involves computer-aided design to optimize the structure for biological activity. The synthesis process typically includes the formation of the urea linkage between an aryl and a pyridinylmethoxyphenyl moiety. The specific methods and reagents used in the synthesis are not detailed in the provided papers, but the general approach is likely to involve stepwise construction of the molecule with careful purification and characterization at each stage .

Molecular Structure Analysis

The molecular structure of diaryl ureas, including the compound , is characterized by the presence of an aryl group and a pyridinyl group connected through a urea linkage. This structure is crucial for the interaction with biological targets, such as enzymes or receptors. The presence of substituents like chloro, methoxy, and pyrazolyl groups can significantly influence the binding affinity and specificity of the compound towards its biological targets .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on their substituents and reaction conditions. The urea moiety itself is relatively stable, but the aryl and pyridinyl groups can participate in electrophilic substitution reactions, especially when activated by electron-donating or withdrawing groups. The specific chemical reactions that 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo are not discussed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas depend on their molecular structure. Properties such as solubility, melting point, and stability are influenced by the nature and position of substituents on the aryl rings. The presence of a chloro and methoxy group, for instance, could affect the compound's hydrophobicity and its interaction with solvents. The papers provided do not give specific details on the physical and chemical properties of the compound .

Relevant Case Studies

While the provided papers do not mention case studies involving the exact compound, they do provide insights into the biological evaluation of similar diaryl urea derivatives. For instance, compound 7u, a diaryl urea derivative, demonstrated potent inhibitory activity against A549 and HCT-116 cancer cell lines, comparable to the positive-control sorafenib. This suggests that the compound may also possess significant antiproliferative effects, warranting further investigation .

科学研究应用

氢键链

- 具有氯、甲基和甲氧基苯基基团的类似化合物的分子通过氢键链接成链。这些研究突出了氢键在分子结构中的重要性 (Trilleras 等人,2005)。

同构和结构分析

- 对同构结构(如具有氯和甲基取代基的结构)的研究证明了氯-甲基交换规则。这些发现对于理解分子同构至关重要 (Swamy 等人,2013)。

抗菌性能

- 已经合成了含有氯苯氧基和甲氧基苯基基团的新型衍生物,并对其抗菌性能进行了评估。这项研究为开发新的抗菌剂做出了贡献 (Rani 等人,2014)。

合成和分子结构

- 对具有相似官能团化合物的合成和分子结构的研究揭示了区域选择性合成以及光谱技术在识别分子结构中的作用 (Kumarasinghe 等人,2009)。

计算研究

- 计算研究,包括密度泛函理论 (DFT) 计算,用于了解相关吡唑衍生物的性质。这些研究对于预测这些化合物在各种条件下的行为至关重要 (Shen 等人,2012)。

水凝胶形成

- 相关尿素化合物在酸性条件下形成水凝胶,证明了制造具有可调物理性质的材料的潜力 (Lloyd 和 Steed,2011)。

除草剂中间体

- 该化合物的衍生物作为除草剂合成中的关键中间体,突出了其在农业化学中的应用 (周宇,2002)。

缓蚀

- 吡唑衍生物,包括具有氯和甲氧基苯基基团的吡唑衍生物,已被研究其对低碳钢的缓蚀性能。这对工业应用中的金属保护有影响 (Yadav 等人,2015)。

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-24-11-14(10-22-24)13-5-12(7-20-9-13)8-21-18(25)23-16-6-15(19)3-4-17(16)26-2/h3-7,9-11H,8H2,1-2H3,(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLJVZWSYKQXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)

![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3007288.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)

![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)

![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)